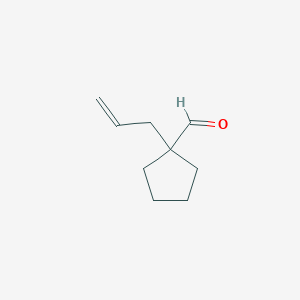

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde” is an organic compound that contains a cyclopentane ring, which is a ring of five carbon atoms, and a prop-2-en-1-yl group, which is a three-carbon chain with a double bond between the first and second carbons. The compound also contains a carbaldehyde group, which consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopentane ring, followed by the addition of the prop-2-en-1-yl group and the carbaldehyde group. This could potentially be achieved through a series of reactions including ring-forming reactions and addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclopentane ring, with the prop-2-en-1-yl group and the carbaldehyde group attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the double bond in the prop-2-en-1-yl group or the carbonyl group in the carbaldehyde group. These could undergo addition reactions, oxidation or reduction reactions, or other types of reactions common to alkenes and carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the types of bonds in the molecule. These could include its boiling and melting points, its solubility in various solvents, its density, and other properties .科学的研究の応用

Asymmetric Synthesis

The asymmetric synthesis of functionalized cyclopentanones through a multicatalytic process involving Michael addition and an intramolecular crossed benzoin reaction demonstrates the utility of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde derivatives. This process, catalyzed by secondary amines and N-heterocyclic carbenes, yields cyclopentanones with high enantioselectivities, indicating its potential for the synthesis of complex organic molecules with high stereoselectivity (S. Lathrop & T. Rovis, 2009).

Gold-catalyzed Cycloisomerizations

Gold-catalyzed cycloisomerizations of certain propargylic alcohols lead to the formation of valuable 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the versatility of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde analogs in synthesizing heterocyclic structures. This method features operational simplicity and high efficiency across a variety of substrates (Prasath Kothandaraman et al., 2011).

Rh(I)-catalyzed Cyclization

The Rh(I)-catalyzed cyclization of 1-arylprop-2-yn-1-ol derivatives utilizing rhodium migration offers a pathway to cyclopentanone derivatives fused with aromatic rings. This method provides a straightforward approach to accessing structurally complex cyclopentanones, demonstrating the utility of related 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde compounds in the synthesis of cyclic ketones (H. Yamabe et al., 2005).

Radical Alkylarylation and Acylarylation

The radical 1,2-alkylarylation/acylarylation of allylic alcohols with aldehydes, including cyclopropanecarbaldehyde, through a radical neophyl rearrangement presents another innovative application. This method yields 1,2-diphenyl-3-alkyl propanones and 1,4-dicarbonyl compounds, underlining the potential of 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde and its derivatives in radical transformations (C. Pan et al., 2017).

作用機序

The mechanism of action of this compound would depend on its use. If it were used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds as part of the reaction process.

Safety and Hazards

As with any chemical compound, handling “1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, using the compound only in a well-ventilated area or under a fume hood, and avoiding contact with skin or eyes .

特性

IUPAC Name |

1-prop-2-enylcyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2,8H,1,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLEPINACTYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-cyano-N-[4-(2-oxoazetidin-1-yl)phenyl]-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2953576.png)

![7-(azepane-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2953580.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2953583.png)

![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2953584.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2953586.png)

![2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953592.png)

![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)